molecular formula C25H30N2O2 B11374990 2-[4-(Benzyloxy)phenyl]-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-[4-(Benzyloxy)phenyl]-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11374990
M. Wt: 390.5 g/mol
InChI Key: MPROUBOTXJJGAG-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-5-methyl-7-propyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base to form 4-(benzyloxy)benzaldehyde.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the tricyclic core structure.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The compound can undergo reduction reactions to modify the tricyclic core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction can lead to various reduced forms of the tricyclic core.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Benzyloxy)phenyl]-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
  • 4-(Benzyloxy)phenylacetic acid
  • 4-(Benzyloxy)phenol

Uniqueness

2-[4-(Benzyloxy)phenyl]-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its specific tricyclic structure and the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H30N2O2

Molecular Weight

390.5 g/mol

IUPAC Name

5-methyl-2-(4-phenylmethoxyphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C25H30N2O2/c1-3-13-25-17-26-15-24(2,23(25)28)16-27(18-25)22(26)20-9-11-21(12-10-20)29-14-19-7-5-4-6-8-19/h4-12,22H,3,13-18H2,1-2H3

InChI Key

MPROUBOTXJJGAG-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)OCC5=CC=CC=C5)C

Origin of Product

United States

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